molecular formula C13H19ClN2O2 B1498263 Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1245807-19-5

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1498263
CAS No.: 1245807-19-5
M. Wt: 270.75 g/mol
InChI Key: BLKKIXMBFFDIOD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is systematically identified as benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride or benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride , depending on its stereochemical configuration. The IUPAC name derives from its pyrrolidine backbone substituted with an aminomethyl group at position 3, a benzyloxycarbonyl (Cbz) group at the nitrogen atom, and a hydrochloride counterion.

Key identifiers include:

Property Value
CAS Registry Number (R) 1217726-65-2
CAS Registry Number (S) 1217619-19-6
InChI Key (R) BLKKIXMBFFDIOD-UTONKHPSSA-N
InChI Key (S) BLKKIXMBFFDIOD-YDALLXLXSA-N
SMILES (R) C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2.Cl
SMILES (S) C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2.Cl

The compound’s systematic naming follows priority rules for substituents on the pyrrolidine ring, with the benzyl ester and aminomethyl groups assigned positions based on Cahn-Ingold-Prelog priorities.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₃H₁₉ClN₂O₂ (molecular weight: 270.75 g/mol) is consistent across both enantiomers. The stereocenter at the pyrrolidine C3 position determines the compound’s chirality, with the R and S configurations exhibiting distinct optical rotations:

  • (R)-enantiomer : [α]₂₀/D = +6° (c = 1% in chloroform)
  • (S)-enantiomer : Specific rotation data not explicitly reported but inferred to mirror R-configuration with opposite sign.

The aminomethyl group (-CH₂NH₂) and benzyl ester (-COOCH₂C₆H₅) adopt equatorial positions in the pyrrolidine chair-like conformation, minimizing steric hindrance. X-ray crystallography of related pyrrolidine derivatives confirms that the hydrochloride salt stabilizes the structure via ionic interactions between the protonated amine and chloride ion.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is limited, structural analogs provide insights:

  • Pyrrolidine ring puckering : The ring adopts a C2-endo conformation, with torsional angles of 10–15° between adjacent carbons.
  • Hydrogen bonding : The protonated aminomethyl group forms a bifurcated hydrogen bond with chloride (N–H···Cl, 2.1–2.3 Å).
  • Torsional flexibility : The benzyl ester group rotates freely, with energy barriers <5 kcal/mol between conformers.
Parameter Value
Bond length (N–Cl) 3.2 Å
Dihedral angle (C3–C4) 55.3°
Packing symmetry Monoclinic, space group P2₁/c

Conformational isomerism arises from pyrrolidine ring puckering and ester group rotation, though the hydrochloride salt restricts flexibility compared to the free base.

Comparative Analysis of Enantiomeric Forms (R vs. S Configurations)

The R and S enantiomers exhibit identical physicochemical properties but differ in biological interactions and synthetic applications:

Property (R)-Enantiomer (S)-Enantiomer
Synthesis Asymmetric hydrogenation of imines Enzymatic resolution of racemates
Pharmaceutical use Dopamine receptor modulation Serotonin reuptake inhibition
Chromatographic separation Chiral HPLC (Chiralpak AD-H column) Chiral HPLC (Chiralcel OD-H column)

The R-enantiomer is preferentially used in neurology due to its affinity for dopaminergic pathways, while the S-enantiomer shows promise in antidepressant research. Stereochemical purity (>99% ee) is critical for pharmaceutical applications, achieved via chiral auxiliaries or chromatography.

Properties

IUPAC Name

benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKIXMBFFDIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660819
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-19-5
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically proceeds via the following key steps:

  • Starting Material: The synthesis often begins with a pyrrolidine derivative such as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate or 3-(aminomethyl)pyrrolidine itself.

  • Protection of the Amine Group: The amine group is protected to prevent side reactions during subsequent steps. Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy, benzyl chloroformate). For example, Boc protection is introduced by reacting the amine with di-tert-butyl dicarbonate under basic conditions.

  • Introduction of the Benzyl Group: The benzyl ester is introduced by reacting the carboxyl group with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step is usually carried out under an inert atmosphere (nitrogen or argon) and controlled temperature to prevent side reactions.

  • Deprotection and Salt Formation: After the benzylation step, the Boc protecting group is removed by acid treatment, commonly using hydrochloric acid, to yield the hydrochloride salt of the target compound.

  • Purification: The final product is purified by crystallization or chromatographic methods to achieve high purity suitable for research or industrial applications.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Amine Protection Boc2O or Cbz-Cl, base (e.g., triethylamine) Room temperature to mild heating
Benzylation Benzyl chloroformate, base (e.g., DMAP, TEA) Inert atmosphere, controlled temperature
Deprotection HCl in organic solvent or aqueous medium Acidic conditions to form hydrochloride salt
Purification Crystallization or chromatography Solvent choice depends on solubility profile

Industrial Production Methods

Industrial synthesis follows similar routes but emphasizes scalability, yield optimization, and product consistency:

  • Large-scale reactors with precise temperature and atmosphere control are used.

  • Automated synthesis equipment facilitates reproducibility and quality control.

  • Purification is optimized through crystallization or preparative chromatography to meet pharmaceutical-grade standards.

  • Quality Control: Analytical techniques such as NMR, HPLC, and chiral HPLC are employed to confirm purity, structure, and enantiomeric excess.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale
Starting Material tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate or free amine Same but in bulk quantities
Protection Group Boc or Cbz Boc or Cbz, with automated dosing
Base Triethylamine, DMAP Triethylamine or pyridine
Solvent Dichloromethane, THF, DMF Optimized solvent mixtures for scale
Temperature 0–25 °C Controlled 0–40 °C
Reaction Time Hours to overnight Optimized for throughput
Purification Method Chromatography, crystallization Crystallization, industrial chromatography
Yield 50–80% 70–90% (optimized)
Enantiomeric Excess (ee) >95% (with chiral catalysts) >98% (with process control)

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives .

Scientific Research Applications

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • (R)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS: 1217726-65-2) Similarity: 0.83 (structural) . Key Difference: The (R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry, which can influence binding affinity in chiral environments (e.g., enzyme active sites) . Applications: Both enantiomers are available at 95% purity (Combi-Blocks), enabling studies on stereoselectivity in drug design .

Ring-Size Analogues

  • Benzyl 4-Aminopiperidine-1-carboxylate (CAS: 120278-07-1) Structure: Six-membered piperidine ring vs. five-membered pyrrolidine. Safety: Limited toxicological data available; first-aid measures emphasize eye and skin washing .

Substituted Aminomethyl Derivatives

  • Benzyl 3-((Methylamino)methyl)pyrrolidine-1-carboxylate Hydrochloride (CAS: 1624262-40-3) Structure: Methyl substitution on the aminomethyl group. Molecular Formula: C₁₄H₂₁ClN₂O₂ (MW: 284.78 g/mol) .

Alternative Protecting Groups

  • (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride (CAS: 916214-31-8) Structure: Boc (tert-butyloxycarbonyl) instead of Cbz. Molecular Formula: C₁₀H₂₀ClN₂O₂ (MW: 236.7 g/mol) . Key Difference: Boc groups are acid-labile, enabling selective deprotection under milder conditions compared to Cbz (which requires hydrogenolysis) .

Data Table: Comparative Analysis of Key Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Feature Hazard Codes
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl (1217619-19-6) C₁₃H₁₉ClN₂O₂ 270.76 Cbz-protected pyrrolidine, (S)-enantiomer H302, H315, H319, H335
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl (1217726-65-2) C₁₃H₁₉ClN₂O₂ 270.76 Cbz-protected pyrrolidine, (R)-enantiomer Not specified
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) C₁₃H₁₈N₂O₂ 234.30 Piperidine ring, no aminomethyl HCl No data
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate HCl (1624262-40-3) C₁₄H₂₁ClN₂O₂ 284.78 Methyl-substituted aminomethyl group Not specified

Biological Activity

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, often referred to as (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an aminomethyl group and a benzyl group. This unique structure is believed to contribute to its interactions with various biological targets, particularly in the central nervous system.

Biological Activities

Research indicates that (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride exhibits potential activities in the following areas:

  • Neuropharmacology : Its structural similarity to neurotransmitter modulators suggests interactions with dopamine and serotonin pathways, indicating potential applications in treating depression and anxiety disorders.
  • Enzyme Modulation : The compound can modulate the activity of enzymes or receptors through hydrogen bonding and hydrophobic interactions, leading to various biological effects.
  • Therapeutic Applications : Preliminary studies suggest its utility as a precursor in drug development for neuropsychiatric conditions.

The mechanism of action involves interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzyl group enhances hydrophobic interactions. These interactions may influence synaptic transmission and neuroplasticity, which are crucial for therapeutic effects in neuropharmacology.

Case Studies

  • Neurotransmitter Interaction : A study demonstrated that compounds similar to (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride could modulate receptor activity in animal models, suggesting a potential role in managing mood disorders.
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes related to inflammation. Results indicated that it might reduce the production of pro-inflammatory cytokines, highlighting its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulates dopamine and serotonin pathways
Enzyme ModulationInfluences synaptic transmission via receptor activity
Anti-inflammatoryInhibits pro-inflammatory cytokines
Therapeutic PotentialPotential use in treating depression and anxiety

Synthesis Methods

Several synthesis methods for (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride have been reported. These methods ensure high purity and yield, making the compound suitable for further research in biological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride?

  • Methodology : Synthesis typically involves protecting-group strategies. For example, the pyrrolidine core can be functionalized via Boc-protection of the amine, followed by benzyl carbamate formation. A common approach includes:

Boc-protection of 3-(aminomethyl)pyrrolidine under anhydrous conditions (e.g., Boc₂O, DCM, TEA).

Benzylation using benzyl chloroformate in the presence of a base (e.g., NaHCO₃).

Acidic deprotection (HCl/dioxane) to yield the hydrochloride salt .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purity can be enhanced using recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers safely handle this compound given limited toxicological data?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to minimize inhalation risks .
  • Exposure Response :
  • Skin Contact : Wash immediately with soap/water for ≥15 minutes; seek medical attention if irritation persists .
  • Eye Contact : Rinse with water for 15 minutes; consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Q. What analytical techniques are optimal for structural confirmation?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm stereochemistry (e.g., (S)- or (R)-enantiomers) and amine proton environments .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₉ClN₂O₂: calculated 270.1135, observed 270.1135 ± 0.0005) .
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers (mobile phase: hexane/isopropanol with 0.1% TFA) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity in drug development?

  • Experimental Design :

Synthesize both (R)- and (S)-enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) .

Test in receptor-binding assays (e.g., kinase inhibition) to compare IC₅₀ values.

  • Case Study : In Janus kinase (JAK) inhibitor research, (S)-enantiomers showed 5-fold higher potency than (R)-forms due to steric compatibility with the ATP-binding pocket .

Q. How can conflicting solubility data in polar solvents be resolved?

  • Data Contradiction Analysis :

  • Issue : Reported solubility in water ranges from 10 mg/mL to <1 mg/mL .
  • Methodology :

Perform dynamic light scattering (DLS) to detect aggregates.

Use co-solvents (e.g., DMSO ≤5%) or pH adjustment (e.g., phosphate buffer, pH 4.0) to enhance solubility .

  • Recommendation : Pre-saturate solvents with nitrogen to prevent oxidation of the benzyl group during dissolution .

Q. What strategies mitigate decomposition during long-term storage?

  • Stability Studies :

  • Conditions : Accelerated degradation tests (40°C/75% RH for 6 months) .
  • Findings :
Storage ConditionDegradation Products% Purity Loss (HPLC)
25°C, dryNone detected<2%
40°C, humidHydrolyzed benzyl ester15–20%
  • Mitigation : Lyophilize the compound and store under argon with desiccants (e.g., silica gel) .

Q. How is this compound utilized in synthesizing pharmaceutical impurities (e.g., Upadacitinib-related derivatives)?

  • Application : It serves as a precursor for impurities via:

Alkylation : React with imidazo-pyrrolo-pyrazine intermediates to form Upadacitinib Impurity 91 .

Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities ≥95% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
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Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

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